(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride
Overview
Description
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group, a cyclohexyl group, and a hydroxyl group attached to a propane backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral starting material, such as (S)-2-Amino-3-cyclohexylpropan-1-ol.
Protection of Functional Groups: The amino and hydroxyl groups are often protected using appropriate protecting groups to prevent unwanted side reactions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a series of reactions, such as alkylation or cyclization.
Deprotection: The protecting groups are removed to yield the desired compound.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
®-2-Amino-3-cyclohexylpropan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-phenylpropan-1-ol hydrochloride: A similar compound with a phenyl group instead of a cyclohexyl group.
2-Amino-3-methylpropan-1-ol hydrochloride: A compound with a methyl group instead of a cyclohexyl group.
Uniqueness: (S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYDTXNZNVADC-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583700 | |
Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117160-99-3 | |
Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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